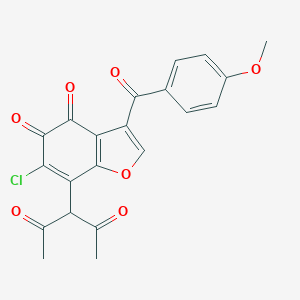
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione, also known as Clotrimazole, is a synthetic antifungal medication. It is a member of the azole family of compounds and is commonly used to treat a variety of fungal infections. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action and synthesis methods.
作用機序
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the cell membrane structure leads to cell death and the inhibition of fungal growth.
Biochemical and Physiological Effects:
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of Candida albicans, a common fungal pathogen, and has also been shown to have antibacterial and antiviral properties. In addition, 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
実験室実験の利点と制限
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. It is also highly effective against a wide range of fungal infections, making it a useful tool for studying fungal biology. However, there are also limitations to the use of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione in lab experiments. It has been shown to have some toxicity in certain cell types, and its mechanism of action may not be fully understood in all cases.
将来の方向性
There are several areas of future research that could be pursued with regard to 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione. One potential area of research is the development of new analogs of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione with improved properties. Another area of research is the investigation of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione's potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione and its effects on different cell types.
合成法
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione is synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-chloro-4-nitroaniline, which is reacted with acetic anhydride to form 2-acetylamino-4-chloronitrobenzene. This compound is then reduced with iron powder and hydrochloric acid to form 2-amino-4-chlorophenol. The final step of the synthesis involves reacting 2-amino-4-chlorophenol with 4-methoxybenzoyl chloride and phosgene to form 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione.
科学的研究の応用
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal infections. It has also been investigated for its potential use in the treatment of other conditions, including cancer and Alzheimer's disease. Research has shown that 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione can inhibit the growth of cancer cells and may have neuroprotective effects in the brain.
特性
製品名 |
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione |
|---|---|
分子式 |
C21H15ClO7 |
分子量 |
414.8 g/mol |
IUPAC名 |
6-chloro-7-(2,4-dioxopentan-3-yl)-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione |
InChI |
InChI=1S/C21H15ClO7/c1-9(23)14(10(2)24)16-17(22)20(27)19(26)15-13(8-29-21(15)16)18(25)11-4-6-12(28-3)7-5-11/h4-8,14H,1-3H3 |
InChIキー |
LFCYEPMRJGDGRK-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=C(C(=O)C(=O)C2=C1OC=C2C(=O)C3=CC=C(C=C3)OC)Cl)C(=O)C |
正規SMILES |
CC(=O)C(C1=C(C(=O)C(=O)C2=C1OC=C2C(=O)C3=CC=C(C=C3)OC)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B273582.png)
![9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B273586.png)

![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)
![N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine](/img/structure/B273590.png)



![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)

![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)
![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)